molecular formula C19H16N4OS2 B2775757 N-(5-(4-ethylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide CAS No. 941897-72-9

N-(5-(4-ethylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide

Cat. No. B2775757
CAS RN: 941897-72-9
M. Wt: 380.48
InChI Key: JJUDGSZLSMLSGP-UHFFFAOYSA-N
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Description

“N-(5-(4-ethylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and they showed better inhibition potency against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(5-(4-ethylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The title compound was synthesized with a yield of 65% .


Molecular Structure Analysis

The molecular structure of “N-(5-(4-ethylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide” can be analyzed using various spectroscopic techniques. For instance, 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) were used to confirm the structure of the synthesized compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(5-(4-ethylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide” include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-(4-ethylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide” can be determined using various analytical techniques. For instance, 1H NMR and 13C NMR spectroscopy were used to analyze the structure of the synthesized compound .

Scientific Research Applications

Supramolecular Chemistry

The unique combination of thiazole and benzothiadiazole units allows for interesting supramolecular interactions. Researchers have explored its self-assembly behavior, host-guest interactions, and crystal engineering applications.

These applications highlight the versatility and potential of N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1,2,3-benzothiadiazole-5-carboxamide in various scientific fields. Further research will undoubtedly uncover additional uses and refine its properties . If you’d like more information on any specific application, feel free to ask! 😊

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the thiazole class of molecules , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets to exert their effects . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, from changes in cellular metabolism to alterations in signal transduction pathways.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiazole derivatives , the effects could range from changes in cellular metabolism and function to alterations in cell signaling and communication.

Future Directions

The future directions for the research on “N-(5-(4-ethylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide” could involve further exploration of its anti-tubercular activity and potential therapeutic applications. Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS2/c1-2-12-3-5-13(6-4-12)9-15-11-20-19(25-15)21-18(24)14-7-8-17-16(10-14)22-23-26-17/h3-8,10-11H,2,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUDGSZLSMLSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-ethylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide

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